

Application Notes: 2-Dodec-2-enylbutanedioic Acid in Industrial Lubricant Formulations

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Compound of Interest

Compound Name: **2-Dodec-2-enylbutanedioic acid**

Cat. No.: **B081636**

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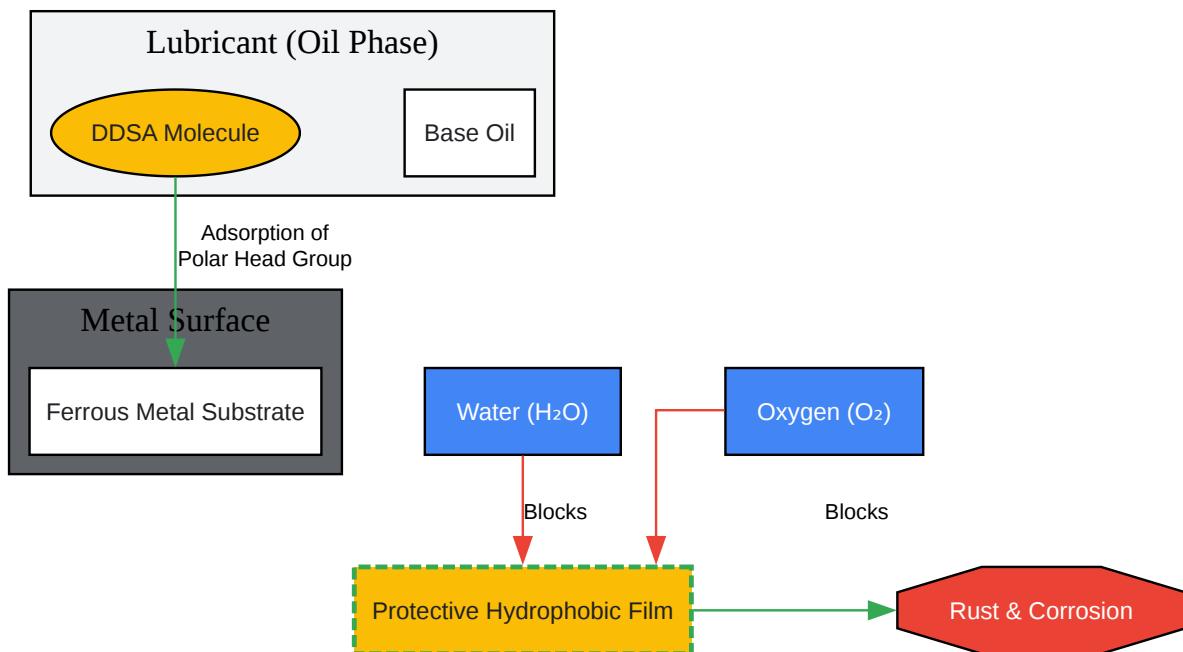
Introduction

2-Dodec-2-enylbutanedioic acid, commonly known in the industry as dodecyl succinic acid (DDSA), is a multifunctional additive primarily utilized in the formulation of industrial lubricants. [1] Its molecular structure, featuring a long hydrocarbon chain and a dicarboxylic acid head, imparts amphiphilic properties that are key to its function. This document provides an overview of its primary applications, mechanism of action, and standardized protocols for evaluating its performance as a corrosion inhibitor and demulsifier in lubricant formulations. DDSA is widely used in engine oils, gear oils, hydraulic fluids, and metalworking fluids to protect metal components from rust and corrosion.[1]

Mechanism of Action: Corrosion Inhibition

The primary function of **2-dodec-2-enylbutanedioic acid** in lubricants is to act as a corrosion inhibitor.[1] Its effectiveness stems from the ability of the polar carboxylic acid groups to adsorb onto metal surfaces. This forms a durable, protective film that acts as a barrier, preventing corrosive agents such as water and oxygen from reaching the metal substrate.[1] The long, non-polar dodecyl tail extends into the non-polar oil phase, ensuring the additive's solubility in the lubricant base stock and contributing to the integrity of the protective film.[1] This film formation is a critical mechanism for preventing rust and corrosion on iron and steel surfaces.

[1]



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Mechanism of corrosion inhibition by DDSA.

Performance Data

The efficacy of **2-dodec-2-enylbutanedioic acid** can be quantified through standardized tests. The following tables present typical performance data for a Group II base oil formulated with and without the additive.

Table 1: Rust Prevention Characteristics (ASTM D665)

Formulation	Procedure A (Distilled Water)	Procedure B (Synthetic Seawater)
Base Oil (No Additive)	Fail (Heavy Rust)	Fail (Severe Rust)

| Base Oil + 0.5% wt. DDSA | Pass (No Rust) | Pass (No Rust) |

Table 2: Water Separability Characteristics (ASTM D1401)

Formulation	Test Temperature	Time to 3 mL Emulsion (max)	Result (Oil/Water/Emulsion in mL) (Time in min)
Base Oil (No Additive)	54°C	< 15 min	40/40/0 (15)

| Base Oil + 0.5% wt. DDSA | 54°C | > 30 min | 38/35/7 (30) |

Table 3: Wear Preventive Characteristics (ASTM D4172)

Formulation	Load (kgf)	Temperature (°C)	Speed (rpm)	Duration (min)	Average Wear Scar (mm)
Base Oil (No Additive)	40	75	1200	60	0.85

| Base Oil + 0.5% wt. DDSA | 40 | 75 | 1200 | 60 | 0.50 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM international standards.

This test method evaluates the ability of a lubricant to prevent the rusting of ferrous parts when water becomes mixed with the oil.[2][3]

Objective: To determine the effectiveness of **2-dodec-2-enylbutanedioic acid** as a rust inhibitor.

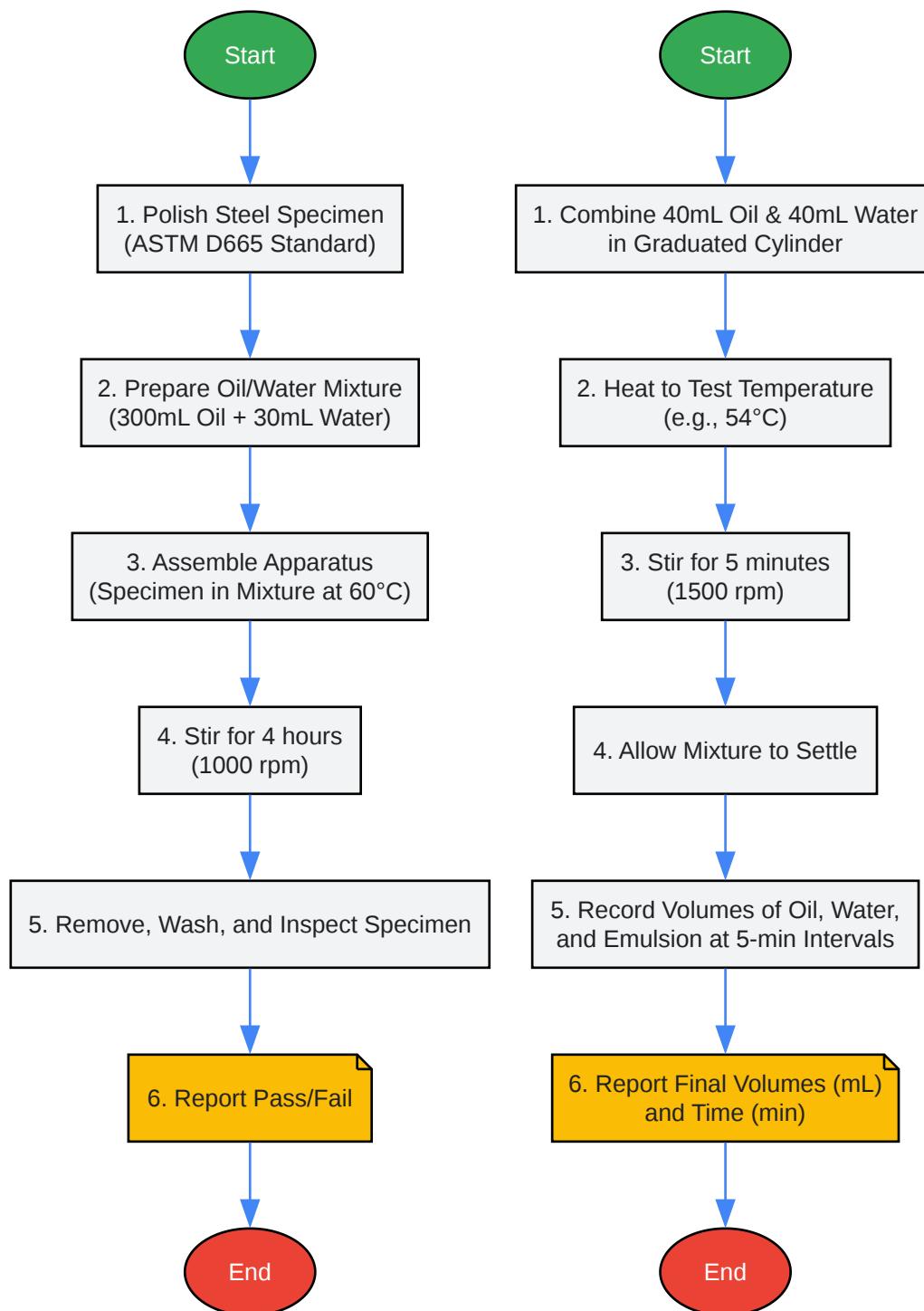
Apparatus:

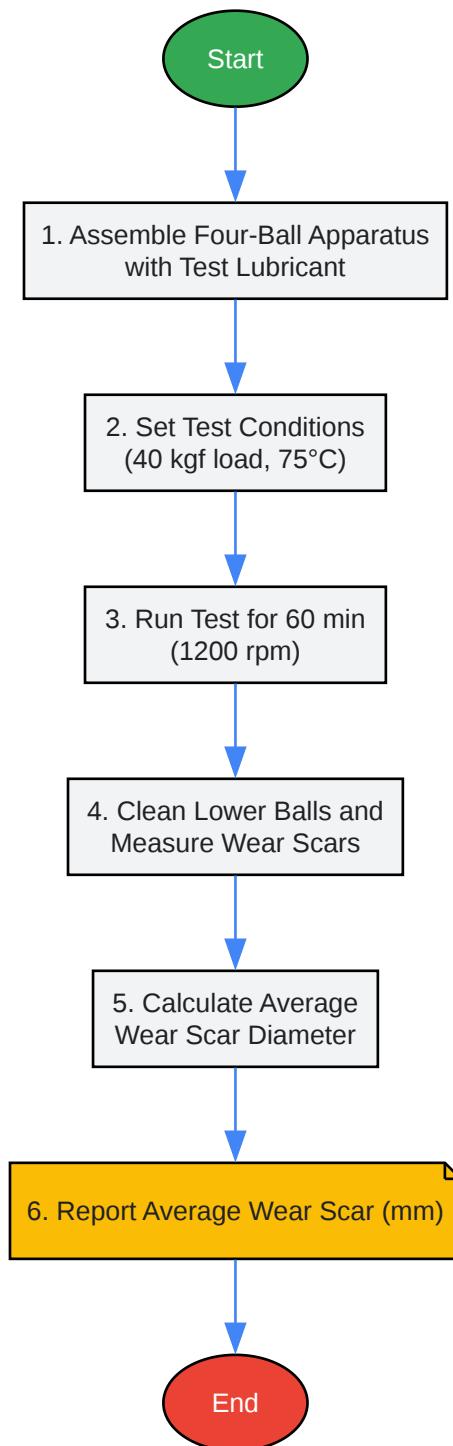
- Oil bath capable of maintaining $60 \pm 1^\circ\text{C}$.

- Beaker (400 mL).
- Stirring apparatus with a chuck for a steel specimen.
- Cylindrical steel test specimen (AISI 1018 Cold-Finished Carbon Steel).[4]
- Polishing materials (lint-free cloth, abrasive paper).

Procedure:

- Specimen Preparation: Polish the steel specimen as per the instructions in ASTM D665 to achieve a clean, uniform surface.
- Sample Preparation: Mix 300 mL of the test oil with 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B) in a 400-mL beaker.[5]
- Assembly: Place the beaker in the oil bath, maintained at 60°C. Immerse the polished steel specimen completely in the fluid.[4]
- Test Execution: Stir the mixture for 4 hours at a speed of approximately 1000 rpm.[4][5]
- Evaluation: At the end of the test period, remove the specimen, wash with a solvent (e.g., heptane), and visually inspect for any signs of rust.[4] The result is reported as "Pass" (no rust) or "Fail" (any rust).





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